molecular formula C27H20O5 B11140951 (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate

Cat. No.: B11140951
M. Wt: 424.4 g/mol
InChI Key: LWZJIAVLEMDFEL-QFEZKATASA-N
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Description

The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate is a complex organic molecule that features a combination of chromene, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-2H-chromen-3-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, which are of significant interest in medicinal chemistry.

Medicine

Due to its complex structure, the compound could interact with various biological targets, making it a potential lead compound for the development of new pharmaceuticals. Its interactions with enzymes, receptors, or other proteins could be explored for therapeutic applications.

Industry

In materials science, the compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features could be exploited to create novel polymers or other advanced materials.

Mechanism of Action

The mechanism by which (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromene and benzofuran moieties could play a role in binding to these targets, while the benzoate group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate

Uniqueness

The unique combination of chromene, benzofuran, and benzoate moieties in (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate distinguishes it from similar compounds

Properties

Molecular Formula

C27H20O5

Molecular Weight

424.4 g/mol

IUPAC Name

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate

InChI

InChI=1S/C27H20O5/c1-16-7-3-5-9-21(16)27(29)31-20-11-12-22-24(15-20)32-25(26(22)28)14-19-13-18-8-4-6-10-23(18)30-17(19)2/h3-15,17H,1-2H3/b25-14-

InChI Key

LWZJIAVLEMDFEL-QFEZKATASA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5C

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5C

Origin of Product

United States

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